molecular formula C8H15N3 B8747661 3-Butyl-1-methyl-1H-pyrazol-5-amine

3-Butyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B8747661
M. Wt: 153.22 g/mol
InChI Key: IKVSYFLSDPAAKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butyl-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a methyl group at the N1 position and a butyl chain at the C3 position of the pyrazole ring. Its molecular formula is C₈H₁₅N₃, with a molecular weight of 153.23 g/mol. Pyrazol-5-amine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes and receptors .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

5-butyl-2-methylpyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-3-4-5-7-6-8(9)11(2)10-7/h6H,3-5,9H2,1-2H3

InChI Key

IKVSYFLSDPAAKG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN(C(=C1)N)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 1-methyl, 3-butyl C₈H₁₅N₃ 153.23 Linear alkyl chain enhances lipophilicity
3-Ethyl-1-methyl-1H-pyrazol-5-amine 1-methyl, 3-ethyl C₆H₁₁N₃ 125.17 Shorter chain reduces hydrophobicity
3-Methyl-1-phenyl-1H-pyrazol-5-amine 1-phenyl, 3-methyl C₁₀H₁₁N₃ 173.21 Aromatic phenyl enhances rigidity
3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine 1-(2,4-dichlorophenyl), 3-tert-butyl C₁₃H₁₅Cl₂N₃ 308.19 Bulky substituents increase steric hindrance
3-tert-Butyl-1-(3,4-Dimethylphenyl)-1H-pyrazol-5-amine 1-(3,4-dimethylphenyl), 3-tert-butyl C₁₅H₂₁N₃ 243.35 Extended aromatic system improves π-π interactions

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Phenyl or dichlorophenyl groups () introduce aromaticity and electronic effects, favoring interactions with hydrophobic pockets in proteins.
  • Steric Effects : Bulky tert-butyl or dichlorophenyl groups () may hinder molecular rotation or binding to sterically constrained targets.

Key Observations :

  • The target compound’s synthesis likely follows alkylation strategies similar to those for 3-ethyl-1-methyl derivatives ().
  • Substituents like dichlorophenyl or methoxybenzyl require specialized coupling reactions (e.g., Ullmann or Schiff base formation) to achieve regioselectivity .

Pharmacological and Physicochemical Properties

Table 3: Functional Comparisons

Compound Name LogP (Predicted) Solubility (mg/mL) Reported Biological Activity
This compound 2.5 ~10 (PBS) Limited data; inferred membrane permeability
3-Methyl-1-phenyl-1H-pyrazol-5-amine 2.8 ~5 (PBS) Used in life science research (biochemical assays)
3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine 4.1 ~1 (DMSO) Potential kinase inhibition due to halogenated aryl group
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine 3.2 ~20 (DMSO) Demonstrated activity in receptor-binding assays

Key Observations :

  • The butyl chain in the target compound balances moderate lipophilicity (LogP ~2.5) with aqueous solubility, making it suitable for in vitro assays.
  • Halogenated or methoxy-substituted analogs () exhibit higher LogP values, favoring lipid-rich environments but requiring solubilizing agents like DMSO.
  • Aryl-substituted derivatives (e.g., phenyl, dichlorophenyl) are often prioritized in drug discovery for their target affinity and metabolic stability .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight181.25 g/mol
logP (Octanol-Water)2.8 (Predicted, ChemAxon)
Solubility (DMSO)12 mg/mL
Melting Point142–145°C

Q. Table 2: Biological Screening Protocols

Assay TypeProtocol SummaryReference
Antimicrobial (MIC)Broth microdilution, 24h incubation, 37°C
Anti-inflammatory (COX-2)ELISA-based inhibition (IC₅₀), 1h pre-incubation
Cytotoxicity (MTT)48h exposure, HeLa cells, λ = 570 nm

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